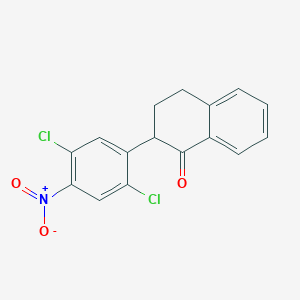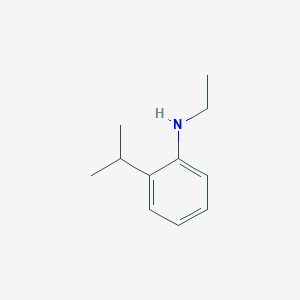
4-(Cyclopentyloxy)-N-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentyloxy)-N-propylaniline is an organic compound that features a cyclopentyloxy group attached to an aniline ring, with a propyl group substituting one of the hydrogen atoms on the nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-N-propylaniline typically involves the following steps:
Preparation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride.
Formation of 4-(Cyclopentyloxy)aniline: The cyclopentyl chloride is then reacted with aniline in the presence of a base, such as sodium hydroxide, to form 4-(Cyclopentyloxy)aniline.
N-Propylation: Finally, the 4-(Cyclopentyloxy)aniline is reacted with a propyl halide, such as propyl bromide, in the presence of a base, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopentyloxy)-N-propylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy or propyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, alkoxides, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-(Cyclopentyloxy)-N-propylaniline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Cyclopentyloxy)-N-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the propyl group may influence its overall pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclopentyloxy)aniline: Lacks the propyl group, which may affect its reactivity and biological activity.
N-Propylaniline: Lacks the cyclopentyloxy group, which may influence its hydrophobic interactions and binding properties.
Uniqueness
4-(Cyclopentyloxy)-N-propylaniline is unique due to the presence of both the cyclopentyloxy and propyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
4-cyclopentyloxy-N-propylaniline |
InChI |
InChI=1S/C14H21NO/c1-2-11-15-12-7-9-14(10-8-12)16-13-5-3-4-6-13/h7-10,13,15H,2-6,11H2,1H3 |
Clé InChI |
BELRYXVSAZFWQT-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=C(C=C1)OC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)


![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)




![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
![4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)


